
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate, also known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied for its potential use in the treatment of prostate cancer. This compound works by inhibiting the activity of the enzyme CYP17A1, which is involved in the production of androgens such as testosterone.
Mecanismo De Acción
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate works by inhibiting the activity of the enzyme CYP17A1, which is involved in the production of androgens such as testosterone. By inhibiting this enzyme, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate reduces the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells.
Biochemical and Physiological Effects:
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has been shown to reduce the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells. In addition, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has also been shown to have anti-tumor effects and can induce apoptosis, or programmed cell death, in prostate cancer cells. However, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate can also have side effects such as fatigue, nausea, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate is that it is a highly specific inhibitor of CYP17A1 and does not affect other enzymes involved in androgen synthesis. This makes it a useful tool for studying the role of androgens in various diseases. However, one limitation of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate is that it can be difficult to obtain and is relatively expensive compared to other inhibitors of CYP17A1.
Direcciones Futuras
There are several future directions for the study of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate. One area of research is the development of new and more effective inhibitors of CYP17A1. In addition, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate could be studied in combination with other drugs to improve its efficacy and reduce its side effects. Finally, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate could be studied in other androgen-dependent diseases such as breast cancer and endometriosis to determine its potential therapeutic value in these conditions.
Métodos De Síntesis
The synthesis of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate involves several steps starting with the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride to form 4-methylpyridine-2-carbonyl chloride. The resulting compound is then reacted with tert-butyl N-(2-propylphenyl)carbamate to form tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate. The final product is obtained by purifying the compound through recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in reducing the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells. In addition, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has also been studied for its potential use in the treatment of other androgen-dependent diseases such as breast cancer and endometriosis.
Propiedades
IUPAC Name |
tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-6-9-16-10-7-8-11-17(16)22(19(23)24-20(3,4)5)18-14-15(2)12-13-21-18/h7-8,10-14H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGKQLGTOIQWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53414826 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

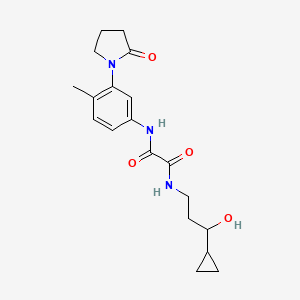
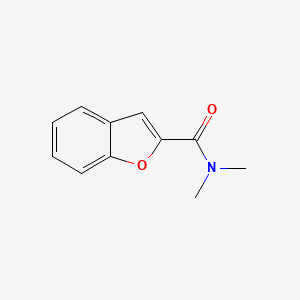
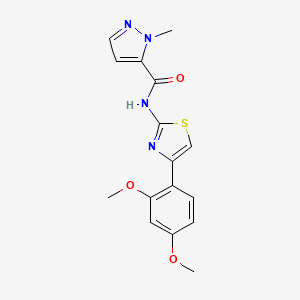

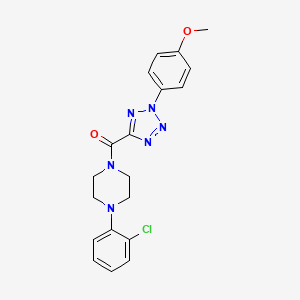
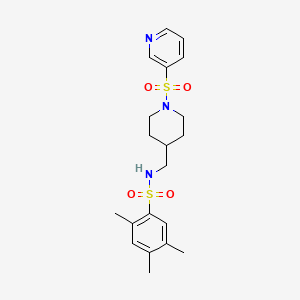

![Methyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884909.png)
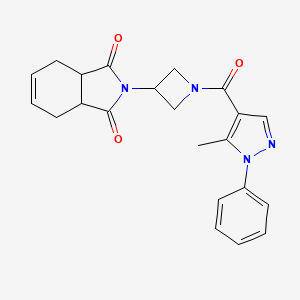

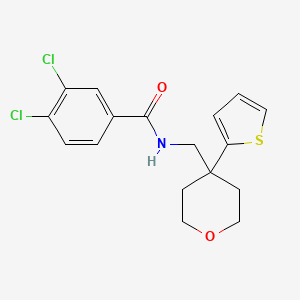
![7-butyl-1-isopropyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2884914.png)
![benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate](/img/structure/B2884915.png)
